molecular formula C19H21N5OS B4522541 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide

Cat. No.: B4522541
M. Wt: 367.5 g/mol
InChI Key: KCESGJKOKRCCGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a thieno[2,3-d]pyrimidine core with a piperidine carboxamide moiety

Scientific Research Applications

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Safety and Hazards

As with any chemical compound, safety precautions should be taken when handling thienopyrimidines. Please refer to the material safety data sheet (MSDS) for specific safety and hazard information .

Future Directions

Thienopyrimidines have been studied for their potential as anticancer agents . Future research may focus on developing more effective thienopyrimidine-based drugs and understanding their mechanisms of action .

Mechanism of Action

Target of Action

The primary target of this compound is the Cyclooxygenase 2 (COX-2) isoenzyme . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever.

Mode of Action

The compound interacts with its target, the COX-2 isoenzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the physiological responses mediated by these compounds, such as inflammation and pain.

Biochemical Pathways

The inhibition of COX-2 disrupts the arachidonic acid pathway , leading to a decrease in the production of prostaglandins . This can have various downstream effects, including a reduction in inflammation and pain, which are often associated with conditions such as arthritis and other inflammatory diseases.

Pharmacokinetics

The compound’s solubility in phosphate buffer and propylene glycol suggests it may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the COX-2 isoenzyme and disrupting the production of prostaglandins, the compound can alleviate symptoms associated with inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include 5,6-dimethylthieno[2,3-d]pyrimidine and pyridine derivatives. The key steps in the synthesis may involve:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization of the Core: Introduction of the piperidine and carboxamide groups through nucleophilic substitution or coupling reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, scalable purification methods, and the development of efficient catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Properties

IUPAC Name

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-pyridin-3-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-12-13(2)26-19-16(12)17(21-11-22-19)24-8-5-14(6-9-24)18(25)23-15-4-3-7-20-10-15/h3-4,7,10-11,14H,5-6,8-9H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCESGJKOKRCCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)C(=O)NC4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.